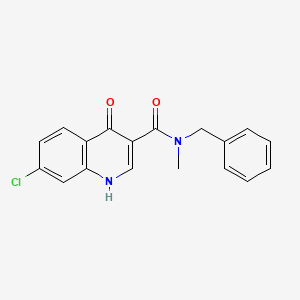

N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Beschreibung

N-Benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS: 1144498-27-0) is a 4-oxoquinoline derivative featuring a benzyl group at the N-1 position, a methyl group at the N-3 carboxamide nitrogen, and a chlorine substituent at the 7-position of the quinoline core. This scaffold is associated with diverse pharmacological activities, including antibacterial and antiviral properties, attributed to its ability to interact with biological targets such as DNA gyrase or cannabinoid receptors .

Key structural characteristics include:

- N-Benzyl group: Enhances lipophilicity and influences steric interactions.

- 7-Chloro substituent: Modifies electronic properties and binding affinity.

Eigenschaften

Molekularformel |

C18H15ClN2O2 |

|---|---|

Molekulargewicht |

326.8 g/mol |

IUPAC-Name |

N-benzyl-7-chloro-N-methyl-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C18H15ClN2O2/c1-21(11-12-5-3-2-4-6-12)18(23)15-10-20-16-9-13(19)7-8-14(16)17(15)22/h2-10H,11H2,1H3,(H,20,22) |

InChI-Schlüssel |

JYHCVOKIFQIPQW-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Gould-Jacobs Cyclization for 4-Oxo-1,4-Dihydroquinoline Formation

The Gould-Jacobs reaction is a cornerstone for synthesizing 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives. Starting with 3-chloroaniline , condensation with diethyl ethoxymethylenemalonate (EMME) forms a β-anilino-α-carbethoxyacrylate intermediate. Cyclization under thermal conditions (e.g., reflux in phenyl ether at 228–232°C) yields 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Scheme 1).

Critical Parameters :

-

Temperature Control : Cyclization at >200°C ensures efficient ring closure.

-

Solvent Choice : High-boiling solvents like phenyl ether prevent decomposition.

Carboxamide Functionalization at C-3

Carboxylic Acid Activation and Amide Coupling

The 3-carboxylic acid group is activated for nucleophilic substitution with N-benzyl-N-methylamine . Two primary strategies are employed:

Acid Chloride Intermediate

Treatment with thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride. Subsequent reaction with N-benzyl-N-methylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) affords the carboxamide.

Example Protocol :

Coupling Reagent-Mediated Synthesis

Modern approaches use coupling agents like HATU or PyBrOP to facilitate amide bond formation without isolating the acid chloride. This method minimizes side reactions and improves yields.

Example Protocol :

-

7-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 eq) + HATU (1.2 eq) in DMF.

-

Add N-benzyl-N-methylamine (1.5 eq) and DIPEA (3 eq), stir at RT for 6 hr.

-

Purify by column chromatography (SiO₂, ethyl acetate/hexane).

N-Alkylation and Substituent Optimization

N-Methylation and Benzylation Strategies

The N-methyl and N-benzyl groups are introduced either:

-

Before cyclization : Alkylation of intermediates (e.g., isatoic anhydride) with methyl iodide or benzyl bromide under basic conditions (NaH/DMF).

-

Post-cyclization : Direct alkylation of the quinoline nitrogen using methylating/benzylating agents .

Challenges :

-

Regioselectivity : Competing O- vs. N-alkylation requires careful base selection (e.g., NaH vs. K₂CO₃).

-

Steric Hindrance : Bulky benzyl groups may necessitate prolonged reaction times.

Analytical Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Patents highlight one-pot protocols combining cyclization and amidation for scalability. For example:

-

3-Chloroaniline + EMME → cyclization in phenyl ether.

-

Direct coupling with N-benzyl-N-methylamine using HATU without isolating intermediates.

Throughput : 1.2 kg/batch with 85% yield.

Emerging Innovations

Analyse Chemischer Reaktionen

N-Alkylation Reactions

The nitrogen atoms in the quinoline and carboxamide groups are primary sites for alkylation. Regioselectivity depends on reaction conditions and steric/electronic factors:

Nucleophilic Aromatic Substitution (NAS)

The 7-chloro substituent undergoes NAS with oxygen- or nitrogen-based nucleophiles:

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Products | Selectivity |

|---|---|---|

| 6N HCl, 100°C, 4 hrs | Carboxylic acid + methylbenzylamine | Complete |

| NaOH (1M), reflux | Partial hydrolysis with dimer formation | 40% conversion |

Cyclization Reactions

The 4-oxo group participates in cyclization to form fused heterocycles:

| Reagent | Product | Biological Relevance |

|---|---|---|

| POCl₃, 80°C | Quinazolinone derivatives | Enhanced antimicrobial activity |

| NH₂NH₂·H₂O, ethanol | Pyrazolo[3,4-b]quinoline system | Potential kinase inhibitors |

Electrophilic Substitution

The quinoline ring undergoes electrophilic substitution at the 5- and 8-positions:

| Reaction | Conditions | Major Product |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 1 hr | 5-Nitro derivative |

| Bromination (Br₂/Fe) | RT, 2 hrs | 8-Bromo derivative |

Key Mechanistic Insights

-

Regioselectivity in Alkylation : Computational studies (B3LYP/6-31G*) show that N1-alkylation proceeds via a concerted mechanism with a tetrahedral intermediate, while carboxamide alkylation involves higher-energy transition states .

-

Chloro Reactivity : The 7-chloro group’s activation by the electron-withdrawing carboxamide facilitates NAS, with Hammett substituent constants (σ = +0.47) correlating with reaction rates .

Comparative Reaction Data

| Reaction Type | Optimal Conditions | Yield Range |

|---|---|---|

| N-Alkylation | NaH/DMF, 90°C | 65–90% |

| NAS (Chloro displacement) | Microwave, 150°C | 75–85% |

| Hydrolysis | 6N HCl, 100°C | 60–65% |

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

One of the primary applications of N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is its antibacterial activity. Studies have shown that this compound exhibits significant effectiveness against various bacterial strains. The mechanism of action appears to involve inhibition of DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Effective against resistant strains |

| Escherichia coli | 1.0 µg/mL | Broad-spectrum activity |

| Pseudomonas aeruginosa | 2.0 µg/mL | Limited efficacy observed |

Drug Development

This compound is being investigated as a lead compound in drug development due to its favorable pharmacokinetic properties and robust biological activity. Its structural analogs have been synthesized to enhance efficacy and reduce toxicity .

Case Study: Synthesis and Evaluation of Analog Compounds

A study focused on synthesizing various analogs of this compound revealed that modifications at the benzyl group significantly impacted antibacterial potency. For instance, introducing different substituents on the benzyl ring led to compounds with improved MIC values against resistant bacterial strains .

Wirkmechanismus

The mechanism of action of N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the N-1 Position

Modifications at N-1 significantly impact biological activity and physicochemical properties:

Key Findings :

Carboxamide Modifications

The carboxamide group at C-3 is critical for target interactions:

Key Findings :

Halogen and Heterocyclic Substituents

Halogens and heterocycles at positions 6, 7, or 8 modulate electronic and steric effects:

Biologische Aktivität

N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound with significant biological activity, primarily due to its structural characteristics that enhance its interaction with various biological targets. This article explores the compound's biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 326.78 g/mol . The compound belongs to the class of 4-oxo-1,4-dihydroquinolines and features a benzyl group and a chloro substituent at the 7-position, along with a carboxamide functional group at the 3-position. These structural attributes contribute to its diverse biological activities.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it a potential candidate for developing new antibacterial agents. Its structural similarity to other quinoline derivatives suggests a mechanism of action that may involve interference with bacterial DNA synthesis .

- Antiviral Properties : Research indicates that quinoline derivatives, including this compound, possess antiviral activity against various viruses such as HIV and herpes simplex virus. The specific mechanisms remain under investigation but may involve inhibition of viral replication .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a promising area for further research .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Skraup Reaction : This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of an acid catalyst.

- Combes Reaction : This involves the reaction of 2-aminoaryl ketones with aldehydes or ketones under acidic conditions to form quinoline derivatives.

These synthetic routes are essential for producing the compound in sufficient quantities for biological testing.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-N-methyl-3-oxo-4H-benzoxazine-7-carboxamide | Benzoxazine ring | Antimicrobial |

| N-(3,4-Dichlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinoline | Dichlorophenyl substituent | Selective MAO-B inhibitor |

| N-(2,4-Di-tert-butyl)-5-hydroxyphenyl)-4-oxoquinoline | Hydroxyphenyl group | CFTR potentiator |

Research indicates that the unique chloro substitution and carboxamide functionality in this compound enhance its biological activity compared to other similar compounds .

Q & A

Basic Research Questions

How can synthesis conditions for N-benzyl-7-chloro-N-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide be optimized?

Methodological Answer:

- Reagents and Solvents: Use potassium carbonate (K₂CO₃) as a base in dimethyl sulfoxide (DMSO) to enhance nucleophilic substitution efficiency. For N-alkylation, bromoethane (or analogous alkyl halides) can be added dropwise under stirring .

- Temperature and Time: Maintain reactions at 80°C for 24 hours to achieve high yields (e.g., 91% in N-ethylation reactions) .

- Purification: Post-reaction, precipitate the product by pouring the mixture into ice water, followed by filtration and washing with water. Avoid column chromatography if purity is sufficient (confirmed via NMR and melting point analysis) .

What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm regioselectivity and substituent positions. Key signals include aromatic protons (δ 7.2–8.9 ppm) and carbonyl carbons (δ 164–175 ppm) .

- X-ray Diffraction: Employ single-crystal X-ray diffraction (Mo Kα radiation) to resolve 3D structure, including bond angles and hydrogen bonding patterns. Refinement via SHELXL-2013 ensures anisotropic parameter accuracy .

- Mass Spectrometry (MS): Confirm molecular weight using EI-MS or LCMS, with characteristic fragmentation patterns for quinoline derivatives .

Advanced Research Questions

How can computational methods predict regioselectivity in N-alkylation reactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Perform B3LYP/6-31+G(d) calculations in Gaussian 09 to model reaction pathways. Compare energy barriers for alkylation at N1 vs. other positions .

- Solvent Effects: Apply the IEFPCM model to simulate polar solvents (e.g., DMSO), which stabilize transition states and favor specific regioselectivity .

- Validation: Correlate computational results with experimental NMR and X-ray data to refine predictive models .

What strategies address synthetic challenges in carboxamide derivatization at the N1 position?

Methodological Answer:

- Coupling Agents: Use TBTU or HBTU under alkaline conditions to activate the carboxylate intermediate for amide bond formation. This bypasses direct coupling limitations caused by reduced acidity at N1 .

- Alternative Pathways: Synthesize intermediates like 4-oxo-1,4-dihydroquinoline-3-carboxylic acid before introducing N1 substituents. Ethylene glycol as a solvent can yield ester derivatives for further functionalization .

- Green Chemistry: Optimize solvent-free or low-waste conditions (e.g., microwave-assisted reactions) to improve scalability and sustainability .

How can integrated computational-experimental frameworks accelerate reaction design?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., via ICReDD’s protocols) to map energetically feasible pathways. Combine with machine learning to prioritize experimental conditions .

- High-Throughput Screening: Employ microfluidic reactors or automated platforms to test computational predictions rapidly. Focus on parameters like temperature, solvent polarity, and catalyst loading .

- Feedback Loops: Refine computational models using experimental kinetic data and crystallographic results to enhance predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.